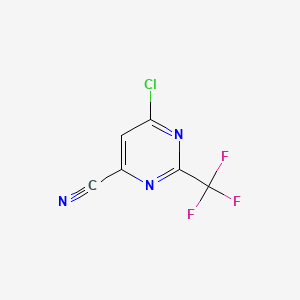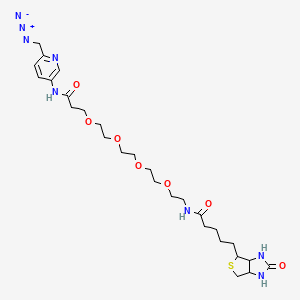![molecular formula C48H60Br4O4 B6288738 Tetrapentyloxy-bromocalix[4]arene CAS No. 2622208-26-6](/img/structure/B6288738.png)
Tetrapentyloxy-bromocalix[4]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapentyloxy-bromocalix4arene is a member of the calixarene family, which are cyclic oligomers composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrapentyloxy-bromocalix4arene typically involves the bromination of calix4arene derivatives. One common method is the ipso-bromination of tert-butylcalix4arenes using bromine, which provides a direct method to tetra-bromocalix4arene in a single step with excellent yield . The reaction conditions include the exclusion of light, temperature control, and the use of specific solvents.
Industrial Production Methods: Industrial production methods for tetrapentyloxy-bromocalix4arene are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapentyloxy-bromocalix4arene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted calixarenes with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tetrapentyloxy-bromocalix4arene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of calixarene-based polymers and supramolecular structures.
Biology: Investigated for its potential in drug delivery systems due to its ability to form host-guest complexes.
Medicine: Explored for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in sensor development and catalysis due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tetrapentyloxy-bromocalix4arene involves its ability to form host-guest complexes with various molecules. The calixarene scaffold provides a versatile platform for binding different guests, which can influence the compound’s reactivity and interactions . The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(3-iodopropargyloxy)calix 4arene: Known for its strong halogen bonding interactions .
- p-tert-Butylcalix 4arene: Widely used in coordination chemistry with transition and lanthanide metals .
Uniqueness: Tetrapentyloxy-bromocalix4arene stands out due to its specific bromine substitution, which imparts unique reactivity and potential for functionalization. Its ability to form stable host-guest complexes and its versatility in various applications make it a valuable compound in supramolecular chemistry and beyond.
Eigenschaften
IUPAC Name |
5,11,17,23-tetrabromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60Br4O4/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32H,5-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLHWNOXOOQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)Br)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)Br)OCCCCC)OCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60Br4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)


